N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide
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Overview
Description
N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide is an organic compound with a complex structure It is characterized by the presence of dichloro, methyl, phenylcarbonyl, and carbamothioyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide typically involves multiple steps. One common approach is the reaction of 3,4-dichloroaniline with 3-methyl-4-aminobenzamide in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloroaniline: A simpler compound with similar dichloro substitution.
3-methyl-4-aminobenzamide: Shares the benzamide core and methyl substitution.
Phenylcarbamothioyl derivatives: Compounds with similar carbamothioyl groups.
Uniqueness
N-[4-({[(3,4-dichlorobenzoyl)amino]carbothioyl}amino)-2-methylphenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H17Cl2N3O2S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[(4-benzamido-3-methylphenyl)carbamothioyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-13-11-16(8-10-19(13)26-20(28)14-5-3-2-4-6-14)25-22(30)27-21(29)15-7-9-17(23)18(24)12-15/h2-12H,1H3,(H,26,28)(H2,25,27,29,30) |
InChI Key |
ILZJXCQNXXSKMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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